2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7
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Overview
Description
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 is a deuterated derivative of a compound that features both amino and oxo functional groups. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 typically involves multi-step organic reactions. One common method includes the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for meeting the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s behavior in biological systems, often leading to altered metabolic rates and pathways. This makes it a valuable tool for studying the kinetics and dynamics of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d3
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d5
Uniqueness
The primary uniqueness of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7 lies in its deuterium content. Deuterium-labeled compounds are particularly useful in research due to their stability and the ability to trace them in complex biological systems. This makes this compound a valuable tool for various scientific investigations.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
215.26 g/mol |
IUPAC Name |
2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i1D,2D,3D,4D,5D2,8D |
InChI Key |
YGPSJZOEDVAXAB-MHKJVSNJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C([2H])([2H])C([2H])(C(=O)O)N)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
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